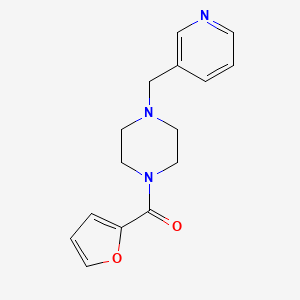![molecular formula C19H23NO3 B5563646 ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate](/img/structure/B5563646.png)
ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate
Overview
Description
Scientific Research Applications
Antiviral Research
Indole derivatives have been reported to possess significant antiviral activities . Compounds with indole scaffolds have shown inhibitory activity against influenza A and other viruses . By studying the antiviral properties of “ethyl 1-[(2-hydroxy-1-naphthyl)methyl]-4-piperidinecarboxylate”, researchers could develop new antiviral drugs or therapeutic agents.
Anti-inflammatory Applications
The indole nucleus is found in many bioactive compounds with anti-inflammatory properties . This compound could be synthesized and tested for its efficacy in reducing inflammation, potentially leading to new treatments for inflammatory diseases.
Anticancer Potential
Naphthoquinone derivatives have been explored for their antitumoral properties . They are known to interact with various biological targets and could induce apoptosis in cancer cells . Research into the anticancer potential of this compound could contribute to the development of novel oncology therapeutics.
Antimicrobial Activity
Both indole and naphthoquinone derivatives have shown promising antimicrobial effects . This compound could be valuable in the fight against multidrug-resistant bacteria and could lead to the discovery of new antibiotics .
Antidiabetic Research
Indole derivatives have been associated with antidiabetic activities . Investigating this compound’s role in glucose metabolism could open up new avenues for diabetes treatment .
Plant Growth Regulation
Indole-3-acetic acid, a derivative of indole, is a well-known plant hormone. The compound could be researched for its ability to influence plant growth and development, which might have agricultural applications .
Enzyme Inhibition Studies
Indole derivatives have been used to study enzyme inhibition . This compound could be synthesized and tested against various enzymes to understand its inhibitory properties, which could be useful in designing enzyme-targeted drugs .
Mechanism of Action
Target of Action
Compounds with similar structures, such as n-(1-naphthyl)ethylenediamine, are known to be used in griess tests for the quantitative inorganic analysis of nitrate, nitrite, and sulfonamide in blood .
Mode of Action
It’s worth noting that similar compounds like n-(1-naphthyl)ethylenediamine can undergo typical reactions of naphthylamines and primary amines, such as diazotization . They can also act as bidentate ligands providing various chelate compounds .
Biochemical Pathways
N-(1-naphthyl)ethylenediamine, a compound with a similar structure, is known to be involved in the formation of azo dyes in the presence of nitrite, which is a part of the griess test .
Result of Action
Similar compounds like n-(1-naphthyl)ethylenediamine are known to form deeply colored azo compounds in the presence of nitrite, which is used for colorimetric quantitative analysis .
Action Environment
It’s worth noting that the reaction of similar compounds like n-(1-naphthyl)ethylenediamine with nitrite to form azo dyes occurs at 0-5 °c in dilute hydrochloric acid .
properties
IUPAC Name |
ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-2-23-19(22)15-9-11-20(12-10-15)13-17-16-6-4-3-5-14(16)7-8-18(17)21/h3-8,15,21H,2,9-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHSFABKSUGCJKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CC2=C(C=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[(2-hydroxynaphthalen-1-yl)methyl]piperidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylcarbonyl]-3,5,7-trimethyl-1H-indole hydrochloride](/img/structure/B5563564.png)

![N-[(3,4-dimethylphenyl)(3-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5563594.png)
![1-[(3-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5563597.png)



![4-[4-(3-fluorobenzoyl)-1-piperazinyl]-2-methyl-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5563631.png)
![3-(2-chlorophenyl)-6-[(5-methyl-2-furyl)methylene][1,3]thiazolo[2,3-c][1,2,4]triazol-5(6H)-one](/img/structure/B5563638.png)

![N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5563650.png)

![1-[4-(4-chlorophenyl)butanoyl]-4-(3-furoyl)-1,4-diazepane](/img/structure/B5563665.png)
